REACTION_CXSMILES
|
[CH3:1][O:2][C:3]([CH:5]1[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][CH3:12])[CH2:6]1)=[O:4].[CH3:13]I>O1CCCC1>[CH3:1][O:2][C:3]([C:5]1([CH3:13])[CH2:9][CH2:8][CH:7]([CH2:10][CH2:11][CH3:12])[CH2:6]1)=[O:4]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC(=O)C1CC(CC1)CCC
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CI
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added dropwise a solution of 300 mg
|
Type
|
ADDITION
|
Details
|
To the solution was added a solution of 0.216 ml
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched with an aqueous solution of ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
extracted with diethyl ether
|
Type
|
WASH
|
Details
|
The extract was washed with 1N hydrochloric acid
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
an aqueous solution of sodium bicarbonate, water and an aqueous solution of sodium chloride, dried over magnesium sulphate
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give 330 mg
|
Name
|
|
Type
|
product
|
Smiles
|
COC(=O)C1(CC(CC1)CCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |